Ethyl 3-amino-2-cyanoacrylate is an organic compound belonging to the cyanoacrylate family, which is characterized by its strong adhesive properties. This compound features a cyano group, an ethyl ester, and an amino group, contributing to its unique chemical reactivity and potential applications in various fields, particularly in medicine and materials science. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, forming strong bonds that can surpass the strength of the materials being joined.
The synthesis of ethyl 3-amino-2-cyanoacrylate typically involves several steps:
Ethyl 3-amino-2-cyanoacrylate has several applications:
Studies have investigated the interactions of ethyl 3-amino-2-cyanoacrylate with biological systems. Its bacteriostatic activity suggests potential use in wound management and surgical procedures to prevent infections . Additionally, its interaction with different bacterial strains highlights its effectiveness in medical applications compared to other cyanoacrylates.
Several compounds are structurally similar to ethyl 3-amino-2-cyanoacrylate, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 2-cyanoacrylate | Similar adhesive properties | Generally has slower curing time |
| Butyl 2-cyanoacrylate | Known for flexibility | Longer curing time compared to ethyl variant |
| Ethyl 2-cyanoacrylate | Commonly used in household adhesives | Higher volatility; faster polymerization |
| Octyl cyanoacrylate | Used for skin adhesives | Lower toxicity; better suited for sensitive applications |
Ethyl 3-amino-2-cyanoacrylate stands out due to its rapid curing time and enhanced adhesive strength attributed to the presence of both amino and cyano groups. Its biocompatibility also makes it particularly valuable in medical settings where traditional adhesives may pose risks of irritation or infection.
The systematic IUPAC name for this compound is ethyl (E)-3-amino-2-cyanoprop-2-enoate, reflecting its α,β-unsaturated ester structure with cyano and amino substituents. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}8\text{N}2\text{O}2 $$ | |
| Molecular Weight | 140.14 g/mol | |
| Exact Mass | 140.05858 Da | |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
The planar structure, stabilized by conjugation between the cyano group and ester carbonyl, enables rapid anion-mediated polymerization—a hallmark of cyanoacrylates. However, the amino group introduces additional hydrogen-bonding capacity, potentially modifying adhesion kinetics and thermal stability compared to non-functionalized analogs.
The Knoevenagel condensation is a cornerstone method for synthesizing α,β-unsaturated carbonyl compounds, including ethyl 3-amino-2-cyanoacrylate. Traditionally, piperidine has been employed as a base catalyst due to its ability to deprotonate active methylene compounds and facilitate nucleophilic attack on aldehydes [2]. However, recent studies have identified challenges with piperidine, including regulatory restrictions and handling difficulties, prompting investigations into alternative catalysts [2]. For example, sodium ethoxide (20 mol%) in ethanol has emerged as a greener and equally effective catalyst, enabling reactions at reflux or room temperature (25°C) with yields exceeding 80% [1]. This method avoids the use of controlled substances while maintaining stereoselectivity, making it preferable for large-scale applications.
Solvent choice critically impacts reaction efficiency. Ethanol, a polar protic solvent, enhances the solubility of sodium ethoxide and aryl aldehydes, facilitating rapid CC bond formation [1]. Comparative studies show that ethanol outperforms aprotic solvents like tetrahydrofuran (THF) in yield optimization, achieving 85–92% conversion within 1–8 hours [1]. A notable example is the condensation of ethyl cyanoacetate with 4-bromobenzaldehyde, which yields ethyl (E)-2-cyano-3-(4-bromophenyl)acrylate in 89% yield under reflux conditions [1]. The table below summarizes key solvent systems and their outcomes:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Sodium ethoxide | Reflux | 1 | 89 |
| THF/Ethanol | Sodium hydride | 50 | 0.5 | 93.5 |
| DMF | Piperidine | 25 | 8 | 78 |
Bromination-dehydrobromination offers a route to introduce unsaturation in acrylate derivatives. Allylic bromination using N-bromosuccinimide (NBS) selectively targets tertiary C–H bonds (bond dissociation energy: 93 kcal/mol), generating intermediates that undergo elimination to form α,β-unsaturated esters [5]. For ethyl 3-amino-2-cyanoacrylate, this method could involve brominating a saturated precursor followed by base-mediated dehydrobromination. While direct examples are limited in the literature, analogous reactions with ethyl 3-iodoacrylate demonstrate stereospecific substitution using DABCO (1,4-diazabicyclo[2.2.2]octane), preserving the E-configuration [1].
Zwitterionic polymerization of cyanoacrylates involves nucleophilic initiation by tertiary amines or water, forming charge-separated intermediates that propagate without termination [6]. For ethyl 3-amino-2-cyanoacrylate, this method could enable controlled molecular weight distributions. Studies on butyl cyanoacrylate show that water concentrations as low as 1 mol/L accelerate polymerization even in the presence of inhibitors like p-toluenesulfonic acid [6]. The mechanism proceeds via hydroxyl anion initiation, followed by chain transfer and termination, as described by the kinetic scheme:
$$
Rn^- + M \xrightarrow{kp} R_{n+1}^-
$$
where $$k_p$$ is the propagation rate constant [6].
Cooperative catalysis using amino and sulfo-functional groups enhances reaction rates and selectivity. For instance, DABCO-mediated reactions exploit its dual nucleophilic and basic properties to stabilize transition states during Knoevenagel condensations [1]. Similarly, sulfonic acid-functionalized ionic liquids (e.g., CF$$3$$SO$$3$$K) accelerate acrylate formation by polarizing carbonyl groups and stabilizing enolate intermediates [3]. This synergy reduces reaction times to 30 minutes while maintaining yields above 90% [4].
Microwave irradiation significantly shortens reaction times and improves yields. A protocol for synthesizing ethyl 3-methylthio-3-arylamino-2-cyanoacrylates demonstrates this advantage: reactions completed in 30 minutes at 50°C under microwave conditions achieve 64–93.5% yields, compared to 43% after 10 hours under conventional heating [4]. The rapid dielectric heating enhances molecular collisions, favoring kinetic control over side reactions.
The nuclear magnetic resonance spectroscopic analysis of ethyl 3-amino-2-cyanoacrylate provides definitive structural identification through characteristic chemical shifts and coupling patterns. The compound exhibits distinctive ¹H nuclear magnetic resonance signatures that reflect its push-pull electronic structure and molecular geometry [1] [2] [3].
Proton Nuclear Magnetic Resonance Characteristics
The ethyl ester moiety demonstrates typical aliphatic proton patterns with the methyl group appearing as a triplet at 1.2-1.4 parts per million with a coupling constant of 7.2 hertz, integrating for three protons [1] [2]. The ethylene bridge protons manifest as a quartet at 4.1-4.3 parts per million, also exhibiting 7.2 hertz coupling, consistent with the ethyl ester framework [3] [4]. These chemical shifts align with established values for ester-bound ethyl groups, where the deshielding effect of the electron-withdrawing ester functionality positions the methylene protons downfield [5] [6].
The amino group protons represent a critical diagnostic feature, appearing as a broad singlet in the range of 4.5-6.5 parts per million [7] [8]. This significant downfield shift compared to typical aliphatic amines reflects the extensive conjugation within the push-pull system, where the amino nitrogen participates in resonance with the electron-deficient olefinic carbon bearing the cyano and ester substituents [1] [9]. The broad nature of this signal indicates rapid exchange processes and potential hydrogen bonding interactions in solution [7].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with six distinct carbon environments reflecting the molecular framework [2] [4]. The carbonyl carbon of the ester functionality appears in the characteristic range of 160-165 parts per million, exhibiting slight upfield shift compared to simple ethyl esters due to conjugation with the olefinic system [1] [10].
The cyano carbon manifests as a sharp signal between 115-120 parts per million, representing the electron-deficient nitrile functionality [2] [4]. This chemical shift position confirms the presence of the cyano group and its electronic environment within the conjugated system [9]. The olefinic carbon bearing the amino substituent typically appears at 100-110 parts per million, while the carbon bearing the cyano and ester groups resonates at 140-150 parts per million [1] [7].
The ethyl ester carbons display predictable patterns with the methylene carbon at 60-65 parts per million and the methyl carbon at 13-15 parts per million [2] [4]. These values correspond closely to literature standards for ethyl ester functionalities [10] [11].
Infrared spectroscopy provides valuable information regarding the functional groups and their interactions within ethyl 3-amino-2-cyanoacrylate. The infrared spectrum exhibits characteristic absorption bands that confirm the molecular structure and reveal important details about intramolecular and intermolecular interactions [12] [13] [7].
Amino Group Vibrational Modes
The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as two distinct bands in the 3200-3400 wavenumber region [7] [14]. These bands correspond to the asymmetric and symmetric stretching modes of the primary amino functionality. The specific frequencies and intensities of these absorptions provide evidence for the electronic environment of the amino group and its participation in the push-pull conjugated system [12] [7].
The amino group also displays nitrogen-hydrogen bending vibrations in the 1550-1650 wavenumber range, which often couple with carbon-carbon double bond vibrations due to the conjugated nature of the molecule [7] [14]. These interactions reflect the delocalization of electron density throughout the molecular framework.
Cyano Group Characteristics
The cyano functionality produces a sharp, intense absorption band at 2200-2220 wavenumbers, characteristic of the carbon-nitrogen triple bond stretch [1] [12] [7]. This frequency position indicates the electron-withdrawing nature of the cyano group and its role in the push-pull electronic system. The sharpness and intensity of this band make it an excellent diagnostic tool for confirming the presence of the nitrile functionality [13] [14].
Ester Carbonyl Absorption
The ester carbonyl group exhibits a strong absorption band in the 1650-1680 wavenumber region [12] [13]. This frequency is notably lower than typical ethyl esters due to conjugation with the olefinic system, which reduces the bond order of the carbonyl group through resonance effects [7]. The position and intensity of this band provide important information about the extent of conjugation and the electronic structure of the molecule.
Additional Vibrational Modes
The carbon-carbon double bond stretching appears in the 1580-1620 wavenumber range, reflecting the push-pull nature of the olefinic system [13] [7]. The carbon-oxygen ester stretch manifests at 1200-1300 wavenumbers, confirming the ester linkage. Aliphatic carbon-hydrogen stretching modes appear in the expected 2850-3000 wavenumber region, providing additional structural confirmation [12] [14].
X-ray crystallographic analysis provides definitive confirmation of the molecular geometry and spatial arrangement of ethyl 3-amino-2-cyanoacrylate. Crystallographic studies of related aminocyanoacrylate compounds consistently demonstrate the predominance of the Z-configuration, where the amino group adopts a cis orientation relative to the ester functionality [7] [15] [8].
Crystal Structure Determination
Single crystal X-ray diffraction studies reveal that ethyl 3-amino-2-cyanoacrylate typically crystallizes in the monoclinic crystal system with space group P2₁/c [15] [8] [16]. The unit cell parameters generally fall within the ranges of a = 5.4-10.5 Å, b = 11.2-29.6 Å, c = 8.1-19.6 Å, with β angles between 93-96° [15] [16] [17]. These crystallographic parameters are consistent with similar aminocyanoacrylate derivatives and reflect the molecular packing arrangements influenced by hydrogen bonding interactions [8] [16].
The asymmetric unit typically contains one molecule with Z = 4, indicating four molecules per unit cell [15] [16]. The molecular structure exhibits essential planarity with deviation from coplanarity not exceeding 3°, confirming the conjugated nature of the push-pull system [7] [16]. The carbon-carbon double bond length typically measures 1.385-1.404 Å, which is characteristic of the partial double bond character resulting from conjugation [8] [16].
Geometric Confirmation of Z-Configuration
X-ray structural analysis unambiguously confirms the Z-configuration through direct measurement of bond angles and torsion angles [7] [15]. The amino group occupies the cis position relative to the ester carbonyl, with the nitrogen-carbon-carbon-oxygen torsion angle confirming this geometric arrangement [7] [8]. This configuration is stabilized by favorable electronic interactions between the amino lone pair and the electron-deficient olefinic system.
The cyano group maintains coplanarity with the olefinic system, maximizing conjugation effects and contributing to the overall molecular stability [7] [16]. Bond length analysis reveals characteristic features of the push-pull system, with the carbon-nitrogen bond to the amino group showing partial double bond character (approximately 1.31 Å) and the carbon-carbon double bond exhibiting some single bond character [8] [16].
Structural Refinement and Quality
Crystallographic refinements typically achieve R-factors between 0.03-0.05, indicating high-quality structural determinations [15] [16] [17]. The structures are refined using direct methods with full-matrix least-squares techniques on F² values. Temperature factors and positional parameters are refined anisotropically for non-hydrogen atoms, while hydrogen atoms are typically located in difference maps or positioned geometrically [16] [18].
The crystal packing of ethyl 3-amino-2-cyanoacrylate is dominated by extensive hydrogen bonding networks that significantly influence the solid-state structure and physical properties. These intermolecular interactions create three-dimensional networks that stabilize the crystal lattice and determine the supramolecular architecture [19] [9] [20].
Primary Hydrogen Bonding Interactions
The amino group serves as the primary hydrogen bond donor, forming multiple interactions with neighboring molecules [19] [9]. Intermolecular nitrogen-hydrogen···oxygen hydrogen bonds connect molecules through the ester carbonyl acceptors, with typical donor-acceptor distances ranging from 2.8-3.2 Å and angles between 150-180° [19] [20] [21]. These interactions create chain-like structures that propagate through the crystal lattice.
Additional nitrogen-hydrogen···nitrogen interactions occur between amino groups and cyano functionalities of neighboring molecules [9] [20]. These hydrogen bonds exhibit donor-acceptor distances of 3.0-3.4 Å with angles ranging from 140-170°, contributing to the overall network stability [19] [9]. The cyano nitrogen serves as a moderate hydrogen bond acceptor, with its ability enhanced by the electron-withdrawing nature of the nitrile group [9].
Secondary Stabilizing Interactions
Weaker carbon-hydrogen···oxygen interactions provide additional stabilization to the crystal structure [20] [21]. These interactions involve the ethyl group protons as donors and ester oxygen atoms as acceptors, with distances typically ranging from 3.2-3.8 Å [19]. While individually weak, these numerous interactions contribute significantly to the overall crystal stability.
Network Architecture and Topology
The combination of primary and secondary hydrogen bonding interactions creates complex three-dimensional networks characterized by edge-fused ring motifs [19] [20]. Graph-set analysis reveals R₂²(8) and R₄⁴(20) ring patterns, indicating the formation of eight-membered and twenty-membered hydrogen-bonded rings [19]. These motifs interconnect to form ribbon-like structures that extend throughout the crystal lattice.
The hydrogen bonding network influences molecular packing efficiency and contributes to the overall crystal density, typically ranging from 1.3-1.5 g/cm³ [16] [18]. The extensive hydrogen bonding also affects thermal stability and mechanical properties of the crystalline material, with implications for handling and storage considerations.
Computational Analysis of Hydrogen Bonding
Density functional theory calculations support experimental observations regarding hydrogen bonding strengths and geometries [7] [16]. The calculated interaction energies for primary hydrogen bonds range from 8-15 kcal/mol, consistent with moderate to strong hydrogen bonding interactions [22] [21]. These computational studies also predict the preferential formation of specific hydrogen bonding patterns observed experimentally.